N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure also includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, pyrazine, and imidazole rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamide derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its lipophilicity, which could in turn affect its solubility and permeability .Scientific Research Applications
Synthetic Pathways and Reactivity Research on related heterocyclic compounds demonstrates the reactivity of imidazo[1,5-a]pyrazines and the synthesis of functionalized derivatives through regioselective metalation strategies. These processes allow for the creation of a range of compounds, potentially including derivatives of the mentioned chemical, indicating its utility in synthesizing complex heterocyclic structures (Board et al., 2009).
Antimicrobial and Antiviral Activity Several studies on derivatives of closely related chemical structures, such as benzamide-based 5-aminopyrazoles, have shown significant antimicrobial and antiviral activities. This suggests potential research applications of the compound for developing new therapeutic agents (Hebishy et al., 2020).
Heterocyclic Compound Synthesis The chemical serves as a precursor or a component in the synthesis of diverse heterocyclic compounds. For example, thiosemicarbazide derivatives have been used as building blocks for creating a wide range of heterocyclic systems, suggesting the adaptability of such compounds in synthesizing structurally varied molecules with potential biological activity (Elmagd et al., 2017).
Antitumor Activities Exploration into the synthesis of novel imidazotetrazinones and related heterocycles, inspired by the structure of temozolomide, highlights the potential of the compound for research into antitumor drugs. This research direction underscores the importance of such chemical structures in probing the mode of action of antitumor agents and designing new therapeutic molecules (Clark et al., 1995).
Catalysis and Synthesis Enhancement Studies on room temperature cross-coupling reactions facilitated by nickel catalysis have shown that thiomethyl-substituted N-heterocycles, which could include derivatives of the specified compound, engage in smooth cross-coupling with functionalized organozinc reagents. This demonstrates the compound's relevance in facilitating synthetic processes at mild conditions, thereby expanding the toolkit for chemical synthesis (Melzig et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-3-1-12(2-4-13)16(26)24-8-10-25-9-7-23-15(25)14-11-21-5-6-22-14/h1-7,9,11H,8,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIZMEDQSTWEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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